molecular formula C16H11N7 B15160476 4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine CAS No. 684214-15-1

4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine

Cat. No.: B15160476
CAS No.: 684214-15-1
M. Wt: 301.31 g/mol
InChI Key: ZYXFQIOIDISIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of an azido group (-N₃) attached to the pyrazole ring, which is fused with a quinoline moiety. The phenyl group attached to the pyrazole ring further enhances its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-ketoester or β-diketone.

    Quinoline Formation: The pyrazole ring is then fused with a quinoline moiety through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine is unique due to the presence of the azido group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

684214-15-1

Molecular Formula

C16H11N7

Molecular Weight

301.31 g/mol

IUPAC Name

4-azido-1-phenylpyrazolo[3,4-b]quinolin-3-amine

InChI

InChI=1S/C16H11N7/c17-15-13-14(20-22-18)11-8-4-5-9-12(11)19-16(13)23(21-15)10-6-2-1-3-7-10/h1-9H,(H2,17,21)

InChI Key

ZYXFQIOIDISIHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4C(=C3C(=N2)N)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.